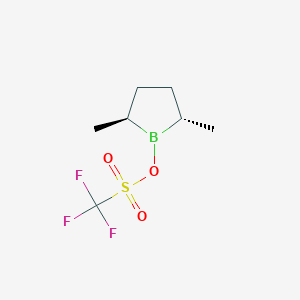
(2S,5S)-2,5-Dimethylborolan-1-yl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,5S)-2,5-Dimethylborolan-1-yl trifluoromethanesulfonate is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structural and reactive properties. This compound is characterized by the presence of a boron atom bonded to a trifluoromethanesulfonate group, making it a valuable reagent in organic synthesis and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2,5-Dimethylborolan-1-yl trifluoromethanesulfonate typically involves the reaction of (2S,5S)-2,5-dimethylborolane with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate group. The general reaction scheme is as follows:
(2S,5S)−2,5−Dimethylborolane+Trifluoromethanesulfonic anhydride→(2S,5S)−2,5−Dimethylborolan-1-yl trifluoromethanesulfonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,5S)-2,5-Dimethylborolan-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The boron atom can be oxidized to form boronic acids or borates.
Reduction Reactions: The compound can be reduced to form borohydrides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and lithium aluminum hydride. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as hydrogen peroxide or sodium perborate are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution Reactions: Products include substituted borolanes with various functional groups.
Oxidation Reactions: Products include boronic acids and borates.
Reduction Reactions: Products include borohydrides.
Wissenschaftliche Forschungsanwendungen
(2S,5S)-2,5-Dimethylborolan-1-yl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis:
Catalysis: Serves as a catalyst in various enantioselective reactions, including hydrogenation and cross-coupling reactions.
Material Science: Utilized in the synthesis of boron-containing polymers and materials with unique electronic properties.
Medicinal Chemistry: Explored for its potential in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2S,5S)-2,5-Dimethylborolan-1-yl trifluoromethanesulfonate involves the activation of the boron atom, which can participate in various chemical transformations. The trifluoromethanesulfonate group acts as a leaving group, facilitating nucleophilic substitution reactions. The boron atom can also form reversible covalent bonds with diols and other Lewis bases, making it a versatile reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,5S)-2,5-Dimethylphospholano benzene (cyclooctadiene)rhodium (I) trifluoromethanesulfonate
- (2S,5S)-2,5-Diethylphospholano benzene (cyclooctadiene)rhodium (I) trifluoromethanesulfonate
Uniqueness
(2S,5S)-2,5-Dimethylborolan-1-yl trifluoromethanesulfonate is unique due to its boron atom, which imparts distinct reactivity compared to phosphorus-containing analogs. The presence of the trifluoromethanesulfonate group enhances its electrophilicity, making it a highly reactive intermediate in various chemical reactions.
Eigenschaften
Molekularformel |
C7H12BF3O3S |
|---|---|
Molekulargewicht |
244.04 g/mol |
IUPAC-Name |
[(2S,5S)-2,5-dimethylborolan-1-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C7H12BF3O3S/c1-5-3-4-6(2)8(5)14-15(12,13)7(9,10)11/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChI-Schlüssel |
NVABJSMCYANUSG-WDSKDSINSA-N |
Isomerische SMILES |
B1([C@H](CC[C@@H]1C)C)OS(=O)(=O)C(F)(F)F |
Kanonische SMILES |
B1(C(CCC1C)C)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




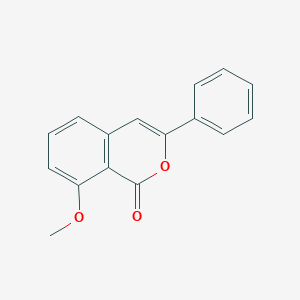

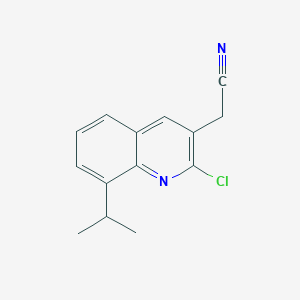
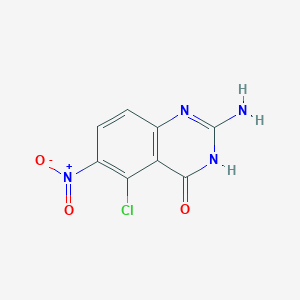
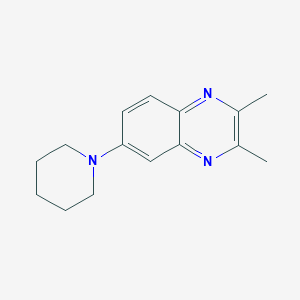
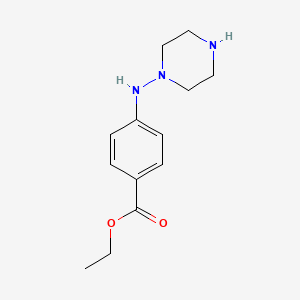
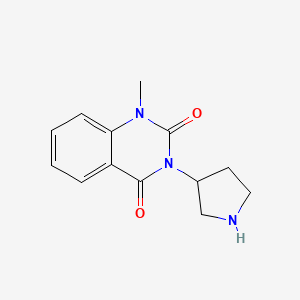
![N-Isopropyl-2-oxa-9-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B11867300.png)


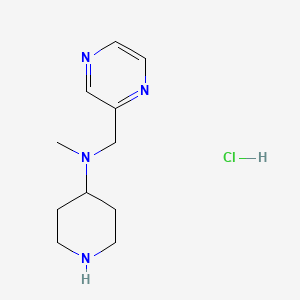
![7,8-Dimethyl-2-thioxo-1H-chromeno[8,7-d]oxazol-6(2H)-one](/img/structure/B11867327.png)
